1-(4-(Methylamino)-3-nitrophenyl)ethanone
Overview
Description
1-(4-(Methylamino)-3-nitrophenyl)ethanone is an organic compound with the molecular formula C9H10N2O3. It is a solid, light yellow crystalline substance that is soluble in organic solvents such as ethanol and dimethylformamide at room temperature
Preparation Methods
The synthesis of 1-(4-(Methylamino)-3-nitrophenyl)ethanone can be achieved through several routes. One common method involves the nitration of 1-(4-(Methylamino)phenyl)ethanone using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration . Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(4-(Methylamino)-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to the nitro group.
Nucleophilic Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1-(4-(Methylamino)-3-nitrophenyl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-(Methylamino)-3-nitrophenyl)ethanone involves its interaction with specific molecular targets. For example, in biological systems, the compound can be reduced by nitroreductases to form an amino derivative, which can then interact with various cellular components. The nitro group can also participate in redox reactions, generating reactive intermediates that can modify proteins and nucleic acids .
Comparison with Similar Compounds
1-(4-(Methylamino)-3-nitrophenyl)ethanone can be compared with other similar compounds, such as:
1-(4-(Dimethylamino)phenyl)ethanone: This compound has a dimethylamino group instead of a methylamino group, which affects its reactivity and solubility properties.
1-(4-(Methylamino)phenyl)ethanone: This compound lacks the nitro group, making it less reactive in redox reactions but more suitable for electrophilic aromatic substitution reactions.
1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanone: This compound has hydroxyl groups that increase its polarity and potential for hydrogen bonding, affecting its solubility and reactivity.
Properties
IUPAC Name |
1-[4-(methylamino)-3-nitrophenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6(12)7-3-4-8(10-2)9(5-7)11(13)14/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMFMDSOEBOCAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)NC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70524849 | |
Record name | 1-[4-(Methylamino)-3-nitrophenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70524849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18076-17-0 | |
Record name | 1-[4-(Methylamino)-3-nitrophenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70524849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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